1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a benzo[d]thiazole moiety, and a thiazole group
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with epilepsy molecular targets such as gaba (a) alpha-1, glutamate, gaba (a) delta receptors, and na/h exchanger .
Mode of Action
Compounds with similar structures have been shown to exhibit anticonvulsant activity . This suggests that 1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide may interact with its targets to modulate neuronal activity, potentially reducing the occurrence of seizures.
Biochemical Pathways
Similar compounds have been shown to interact with epilepsy molecular targets, suggesting that this compound may affect pathways related to neuronal signaling and excitability .
Pharmacokinetics
Similar compounds have been evaluated for their pharmacokinetic properties, suggesting that this compound may have comparable characteristics .
Result of Action
Similar compounds have been shown to exhibit anticonvulsant activity, suggesting that this compound may have a similar effect .
Action Environment
Similar compounds have been studied in various environments, suggesting that this compound may have comparable characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the benzo[d]thiazole moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde.
Thioacetylation: The benzo[d]thiazole derivative is then reacted with a thioacetylating agent to introduce the thioacetyl group.
Piperidine ring formation: The thioacetylated benzo[d]thiazole is then coupled with a piperidine derivative under appropriate conditions.
Thiazole incorporation: Finally, the thiazole group is introduced through a coupling reaction with the piperidine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.
Substitution: The thiazole and benzo[d]thiazole moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of strong acids or bases.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole and benzo[d]thiazole derivatives.
Scientific Research Applications
1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d]thiazol-2-ylthio)succinic acid
- Ethyl 2-(benzo[d]thiazol-2-yl)acetate
- 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)benzoic acid
Uniqueness
1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is unique due to its combination of a piperidine ring, a benzo[d]thiazole moiety, and a thiazole group. This structural complexity provides it with distinct chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S3/c23-15(11-26-18-20-13-3-1-2-4-14(13)27-18)22-8-5-12(6-9-22)16(24)21-17-19-7-10-25-17/h1-4,7,10,12H,5-6,8-9,11H2,(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDCKAKMFAUFMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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